1-(2-Furyl)-1-phenylmethanamine

Vue d'ensemble

Description

1-(2-Furyl)-1-phenylmethanamine is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2-Furyl)-1-phenylmethanamine, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

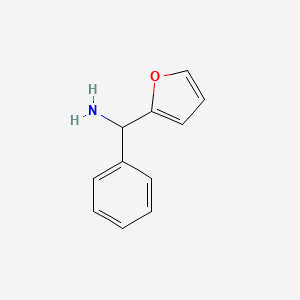

This compound is characterized by a furan ring and a phenyl group attached to a methanamine backbone. Its structural formula can be represented as follows:

This compound exhibits unique reactivity due to the presence of the furan moiety, which is known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in signal transduction pathways, particularly those related to cancer progression.

Key Findings:

- EC50 Values : Studies have reported that this compound exhibits activity in the nanomolar range, with effective concentrations (EC50) indicating potent biological effects against certain cancer cell lines .

- Targeted Pathways : The compound has been shown to influence pathways associated with cell growth and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Biological Activity Data Table

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | EC50 (nM) | Cell Line Tested | Mechanism |

|---|---|---|---|

| Inhibition of Cancer Cell Growth | 50 | MCF-7 (breast cancer) | Apoptosis induction |

| Antioxidant Activity | 75 | HepG2 (liver cancer) | Reactive oxygen species scavenging |

| Enzyme Inhibition | 30 | A549 (lung cancer) | Kinase inhibition |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models of breast cancer. The mechanism was linked to enhanced apoptosis and reduced proliferation markers .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Anticonvulsant Activity : Recent research indicated that derivatives of this compound exhibited anticonvulsant effects in animal models, opening avenues for treating epilepsy .

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Urease Enzyme

One of the prominent applications of 1-(2-Furyl)-1-phenylmethanamine is as an inhibitor of the urease enzyme. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to complications in conditions such as gastritis and peptic ulcers, often associated with urease-producing bacteria like Helicobacter pylori . Research indicates that furyl derivatives can effectively inhibit urease activity, offering potential therapeutic avenues for treating related gastrointestinal disorders .

Modulation of Cytochrome P450 Enzymes

The compound has also been investigated for its ability to modulate cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine and other substances, making them significant in tobacco addiction treatments . By selectively inhibiting these enzymes, this compound may help reduce tobacco consumption and mitigate the associated health risks.

Agricultural Applications

Pesticide Development

The unique properties of furan derivatives have led to their exploration as potential pesticide agents. Compounds similar to this compound have shown efficacy against various agricultural pests. Their ability to disrupt biological pathways in insects makes them suitable candidates for developing environmentally friendly pesticides .

Material Science

Synthesis of Novel Polymers

In material science, this compound is utilized in synthesizing novel polymers and materials with enhanced properties. Its furan moiety allows for the formation of cross-linked structures that exhibit improved thermal stability and mechanical strength. These materials can be applied in coatings, adhesives, and composite materials .

Case Studies

Analyse Des Réactions Chimiques

Oxidation Reactions

1-(2-Furyl)-1-phenylmethanamine undergoes oxidation to form imines under catalytic conditions. A study using Au/C–CuO binary catalysts demonstrated efficient oxidative coupling:

-

Conditions : 0.93 wt% Au/C (0.006 mol% Au), CuO (1.25 mol%), 90°C under O₂ .

-

Yield : 80–87% imine product in solvent-free (neat) conditions .

| Substrate (mmol) | Catalyst (mol%) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 8.0 (neat) | Au/C (0.006) | 90 | 80 |

| 8.0 (toluene) | Au/C (0.006) | 90 | 87 |

This reaction proceeds via aerobic oxidation, with O₂ as the terminal oxidant. The furan ring remains intact under these conditions .

Substitution Reactions

Nucleophilic substitution at the amine group enables derivatization:

-

Electrophiles : Alkyl halides, acyl chlorides.

-

Example : Reaction with 3-bromopyridine under Pd catalysis (Pd₂(dba)₃, DavePhos ligand) yields N-aryl derivatives .

Cross-Coupling Reactions

The furan moiety participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Coupling with aryl boronic acids using Pd(PPh₃)₄ forms biaryl derivatives .

-

Conditions : Microwave irradiation (150°C, 10 min), Na₂CO₃ base, acetonitrile/water solvent .

Acid-Base Reactivity

The amine group forms salts with acids (e.g., HCl), as evidenced by the isolation of (furan-2-yl)(phenyl)methanamine hydrochloride .

Thermal Stability

Under microwave-assisted conditions (110°C, 24 h), the compound remains stable, enabling its use in high-temperature reactions such as oxidative cross-coupling .

Comparative Reactivity

Reaction yields depend on steric and electronic effects:

Propriétés

IUPAC Name |

furan-2-yl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJSAEOHZQWRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389780 | |

| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83948-38-3 | |

| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.